Tetrabutylammonium 4-toluenesulfonate

Description

The exact mass of the compound Tetrabutylammonium 4-toluenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tetrabutylammonium 4-toluenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetrabutylammonium 4-toluenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

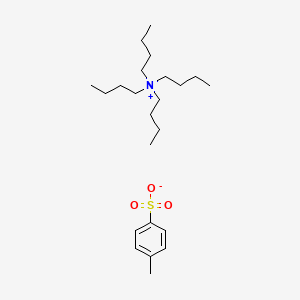

IUPAC Name |

4-methylbenzenesulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REAVCZWUMGIGSW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H43NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80222102 | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7182-86-7 | |

| Record name | Tetrabutylammonium p-toluenesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7182-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80222102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium, salt with 4-methylbenzenesulphonic acid (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.772 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabutylammonium p-toluenesulfonate physical properties

An In-depth Technical Guide to the Physical Properties of Tetrabutylammonium p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium p-toluenesulfonate (TBAT) is a quaternary ammonium salt that sees significant use in organic synthesis and various industrial applications. Its utility as a phase-transfer catalyst, electrolyte, and solubilizing agent makes a thorough understanding of its physical properties essential for researchers, scientists, and professionals in drug development.[1] This guide provides a comprehensive overview of the core physical characteristics of TBAT, detailed experimental methodologies for their determination, and logical workflows to illustrate its application.

Core Physical and Chemical Properties

The physical and chemical properties of tetrabutylammonium p-toluenesulfonate are summarized in the table below, providing a clear reference for laboratory and development use.

| Property | Value | Source(s) |

| CAS Number | 7182-86-7 | [1][2][3] |

| Molecular Formula | C23H43NO3S | [1][2] |

| Molecular Weight | 413.66 g/mol | [1][2] |

| Appearance | White to light yellow or light brown powder/crystal | [1][2][3] |

| Melting Point | 69-72 °C | [1][2][3] |

| Boiling Point | >300 °C | |

| Solubility | Soluble in methanol and other polar organic solvents. Soluble in acetonitrile (0.1 g/mL, clear, colorless). | [2][4][5] |

| InChI Key | REAVCZWUMGIGSW-UHFFFAOYSA-M | [2] |

| Canonical SMILES | CCCC--INVALID-LINK--(CCCC)CCCC.CC1=CC=C(C=C1)S(=O)(=O)[O-] | [2] |

Experimental Protocols

The determination of the physical properties of tetrabutylammonium p-toluenesulfonate follows standard laboratory procedures for chemical analysis. Below are detailed methodologies for key experiments.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Methodology:

-

Sample Preparation: A small, representative sample of tetrabutylammonium p-toluenesulfonate is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used. This can be a digital device or a traditional oil bath apparatus (e.g., Thiele tube).

-

Heating: The sample is heated at a controlled rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the substance first begins to melt (the point at which the first liquid is observed) and the temperature at which the entire sample has liquefied are recorded. The melting range is reported. For pure substances, this range is typically narrow.

-

Calibration: The apparatus should be calibrated using standard reference materials with known melting points.

Solubility Assessment

Solubility is a key parameter, especially in drug development and reaction chemistry.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane) are selected for the assessment.

-

Sample Preparation: A known mass of tetrabutylammonium p-toluenesulfonate (e.g., 10 mg) is placed into a series of test tubes or vials.

-

Solvent Addition: A known volume of the selected solvent (e.g., 1 mL) is added to each tube.

-

Agitation: The mixtures are agitated, for instance, by vortexing or sonication, to facilitate dissolution.

-

Observation: The samples are visually inspected for complete dissolution. If the solid dissolves completely, the substance is considered soluble at that concentration. If not, incremental additions of the solvent are made until dissolution is achieved, or the substance is deemed sparingly soluble or insoluble.

-

Quantitative Determination: For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically, for example, by UV-Vis spectroscopy or by evaporating the solvent and weighing the residue.

Applications and Logical Workflows

Tetrabutylammonium p-toluenesulfonate is widely utilized as a phase-transfer catalyst.[1][2] This application is crucial in reactions where reactants are present in immiscible phases, such as an aqueous phase and an organic phase.

Caption: Workflow of TBAT in phase-transfer catalysis.

The diagram above illustrates the mechanism by which tetrabutylammonium p-toluenesulfonate facilitates the reaction between two immiscible reactants. The tetrabutylammonium cation pairs with the aqueous reactant, transporting it into the organic phase where it can react.

A general workflow for the determination of the physical properties of a chemical substance like tetrabutylammonium p-toluenesulfonate is outlined below.

Caption: General workflow for physical property analysis.

References

What is the structure of tetrabutylammonium tosylate?

An In-depth Technical Guide on the Structure of Tetrabutylammonium Tosylate

This technical guide provides a comprehensive overview of the structure, properties, and synthesis of tetrabutylammonium tosylate, geared towards researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

Tetrabutylammonium tosylate is an ionic compound consisting of a tetrabutylammonium cation and a tosylate anion. The chemical formula is C₂₃H₄₃NO₃S, and it has a molecular weight of 413.66 g/mol .[1][2][3] Its CAS number is 7182-86-7.[1][2][3]

The tetrabutylammonium cation, [N(C₄H₉)₄]⁺, features a central nitrogen atom covalently bonded to four butyl chains. This large, sterically hindered cation imparts lipophilic characteristics to the salt, enhancing its solubility in non-polar organic solvents. The tosylate anion, CH₃C₆H₄SO₃⁻, is the conjugate base of p-toluenesulfonic acid and is known for its stability, which is attributed to resonance delocalization of the negative charge across the sulfonyl group's oxygen atoms.

Physicochemical Properties

A summary of the key physicochemical properties of tetrabutylammonium tosylate is presented below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₃NO₃S | [1][2][3] |

| Molecular Weight | 413.66 g/mol | [1][2][3] |

| Melting Point | 70-72 °C | [1][2][4] |

| Appearance | White to light yellow powder/crystal | [2][3] |

| Solubility | Soluble in acetonitrile (0.1 g/mL) | [2][3] |

| SMILES | Cc1ccc(cc1)S([O-])(=O)=O.CCCC--INVALID-LINK--(CCCC)CCCC | [4] |

| InChI | 1S/C16H36N.C7H8O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-6-2-4-7(5-3-6)11(8,9)10/h5-16H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | [4] |

Crystallographic Data

As of the latest literature review, a detailed single-crystal X-ray diffraction study specifically for tetrabutylammonium tosylate is not publicly available. However, the structure of the tetrabutylammonium cation has been extensively studied in other salts. The following table presents crystallographic data for the tetrabutylammonium cation from a study on tetrabutylammonium perchlorate, which can serve as a close approximation.[5]

| Parameter | Range/Value |

| C-C Bond Length | 1.453 - 1.557 Å |

| Average C-C Bond Length | 1.512 Å |

| N-C Bond Length | 1.474 - 1.546 Å |

| Average N-C Bond Length | 1.511 Å |

| C-C-C Bond Angle | 106.1 - 129.11° |

| Average C-C-C Bond Angle | 112.7° |

| C-N-C Bond Angle | 88.3 - 125.3° |

| Average C-N-C Bond Angle | 109.4° |

Experimental Protocols

Synthesis of Tetrabutylammonium Tosylate (Representative Protocol)

The synthesis of tetrabutylammonium tosylate can be achieved through a straightforward acid-base neutralization reaction. The following is a representative protocol based on similar syntheses of tetrabutylammonium salts.[6]

Materials and Reagents:

-

p-Toluenesulfonic acid monohydrate (reagent grade, ≥98.5%)

-

Tetrabutylammonium hydroxide (TBAH), 40% solution in water

-

Methanol (ACS grade)

-

Diethyl ether (ACS grade)

-

Deionized water

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve p-toluenesulfonic acid monohydrate (0.1 mol, 19.02 g) in 100 mL of methanol.

-

Slowly add a 40% aqueous solution of tetrabutylammonium hydroxide (0.1 mol, 64.84 g) to the p-toluenesulfonic acid solution dropwise over 30 minutes with continuous stirring at room temperature.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

Remove the methanol and water from the reaction mixture using a rotary evaporator under reduced pressure at a bath temperature of 50 °C.

-

The resulting crude product, often a viscous oil, is triturated with cold diethyl ether to induce crystallization.

-

The white crystalline product is collected by vacuum filtration and washed with a small amount of cold diethyl ether.

-

The product is then dried under high vacuum to yield pure tetrabutylammonium tosylate.

Use in Nucleophilic Substitution: Conversion of Tosylates to Nitroalkanes

The following protocol details a reaction where a tosylate is converted to a nitroalkane, a reaction in which tetrabutylammonium tosylate could be a starting material.[7]

Materials and Reagents:

-

Alkyl tosylate (e.g., 1-pentadecyl tosylate)

-

Tetrabutylammonium nitrite (TBAN)

-

Toluene

-

Methyl tert-butyl ether (MTBE)

Procedure:

-

To a solution of the alkyl tosylate (1 mmol) in toluene (4 mL), add tetrabutylammonium nitrite (1.5 mmol, 433 mg) at room temperature.

-

Stir the resulting mixture at room temperature for 2.5 hours.

-

Upon completion of the reaction, add MTBE (5 mL) to the mixture, which will result in the formation of two phases.

-

Separate the organic phase and wash it with water.

-

Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel.

Role in Phase-Transfer Catalysis

Tetrabutylammonium tosylate is an effective phase-transfer catalyst (PTC).[8] In a biphasic system (e.g., aqueous and organic), a PTC facilitates the migration of a reactant from one phase to another where the reaction can occur. The tetrabutylammonium cation is lipophilic and can transport an anion (like fluoride or hydroxide) from the aqueous phase into the organic phase as an ion pair. This enhances the reaction rate by bringing the reactants together.

References

- 1. chembk.com [chembk.com]

- 2. Tetrabutylammonium 4-toluenesulfonate | 7182-86-7 [chemicalbook.com]

- 3. Tetrabutylammonium 4-toluenesulfonate | 7182-86-7 [amp.chemicalbook.com]

- 4. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. BJOC - Easy and direct conversion of tosylates and mesylates into nitroalkanes [beilstein-journals.org]

- 8. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Tetrabutylammonium 4-Toluenesulfonate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of tetrabutylammonium 4-toluenesulfonate, a versatile quaternary ammonium salt. This document details its synonyms, chemical properties, and significant applications, with a focus on its role as a phase transfer catalyst in organic synthesis. Detailed experimental protocols and quantitative data are presented to support researchers in their practical applications.

Chemical Identity and Synonyms

Tetrabutylammonium 4-toluenesulfonate is a quaternary ammonium salt consisting of a tetrabutylammonium cation and a 4-toluenesulfonate (tosylate) anion.[1] This structure imparts unique properties, making it a valuable reagent in various chemical transformations. It is known by several synonyms in the scientific literature and chemical supply catalogs.

Common Synonyms:

-

TETRABUTYLAMMONIUM TOLUENE-4-SULFONATE[2]

-

N,N,N-tributylbutan-1-aminium 4-methylbenzenesulfonate[1]

-

TBAOTs[5]

Physicochemical Properties

Tetrabutylammonium 4-toluenesulfonate is typically a white to off-white crystalline powder.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7182-86-7 | [2][3] |

| Molecular Formula | C₂₃H₄₃NO₃S | [2][3] |

| Molecular Weight | 413.66 g/mol | [2][3] |

| Melting Point | 70-72 °C | [2][6] |

| Appearance | White to light brown powder | [3] |

| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) and other polar organic solvents. | [2] |

Core Application: Phase Transfer Catalysis

The primary application of tetrabutylammonium 4-toluenesulfonate is as a phase transfer catalyst (PTC).[3][6][7] PTCs are essential in facilitating reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. The tetrabutylammonium cation, with its lipophilic butyl groups, can effectively transport the tosylate anion (or other anions present in the aqueous phase) into the organic phase, where it can react with an organic substrate.[3] This mechanism enhances reaction rates and yields, often under milder conditions than conventional methods.[3]

Mechanism of Action

The mechanism of phase transfer catalysis involving tetrabutylammonium 4-toluenesulfonate can be visualized as a cyclic process.

Caption: General workflow of phase transfer catalysis.

Key Experimental Applications and Protocols

Tetrabutylammonium 4-toluenesulfonate is employed in a variety of organic transformations. Below are detailed examples of its application with experimental protocols.

Sₙ2 Radiofluorination

Tetrabutylammonium tosylate is an effective phase transfer catalyst for Sₙ2 radiofluorinations, a critical reaction in the synthesis of radiotracers for Positron Emission Tomography (PET).[8] It facilitates the introduction of the [¹⁸F]fluoride anion into organic molecules.

Quantitative Data for Sₙ2 Radiofluorination:

| Substrate | Precursor Amount | Reaction Time | Radiochemical Yield (non-decay corrected) | Reference |

| MMSE | 0.3 mg | 5 min | 33 ± 3% | [2] |

Experimental Protocol: [¹⁸F]FES Synthesis

-

[¹⁸F]Fluoride Elution: Elute [¹⁸F]Fluoride retained on a QMA carb cartridge (46 mg) with a solution of 1.2 mg of tetrabutylammonium tosylate (TBAOTs) in ethanol.[2]

-

Reaction Setup: To the eluate, add 0.3 mg of the precursor MMSE in 1 mL of acetonitrile.[2]

-

Fluorination Reaction: Heat the reaction mixture at 100 °C for 5 minutes.[2]

-

Purification: Isolate the desired product, [¹⁸F]FES, by single-cartridge SPE purification using an OASIS WAX 3cc cartridge. Elution is accomplished with aqueous ethanol of different concentrations.[2]

-

Final Formulation: The final product can be formulated in normal saline with 5% ethanol.[2]

Caption: Experimental workflow for Sₙ2 radiofluorination.

Synthesis of Tetrabutylammonium 4-Toluenesulfonate

While not as commonly performed in a research setting due to its commercial availability, the synthesis of tetrabutylammonium 4-toluenesulfonate can be achieved through a neutralization reaction between tetrabutylammonium hydroxide and p-toluenesulfonic acid. The following is a general protocol adapted from the synthesis of a similar salt, tetrabutylammonium salicylate.

Experimental Protocol: Synthesis of Tetrabutylammonium 4-Toluenesulfonate

-

Dissolution of Acid: In a round-bottom flask equipped with a magnetic stir bar, dissolve one equivalent of p-toluenesulfonic acid in a suitable solvent such as acetone. Stir at room temperature until fully dissolved.

-

Addition of Base: Slowly add one equivalent of a 40% aqueous solution of tetrabutylammonium hydroxide to the p-toluenesulfonic acid solution dropwise over 30 minutes with continuous stirring. Monitor the temperature to maintain it at or near room temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours to ensure complete neutralization.

-

Solvent Removal: Remove the solvent and water from the reaction mixture using a rotary evaporator under reduced pressure at a bath temperature of 40-50 °C.

-

Isolation and Purification: The crude product, often a viscous oil or semi-solid, can be triturated with diethyl ether to induce solidification. Further purification can be achieved by recrystallization from a suitable solvent system, such as acetone/diethyl ether.

Caption: Workflow for the synthesis of the title compound.

Other Notable Applications

Beyond Sₙ2 radiofluorination, tetrabutylammonium 4-toluenesulfonate and its synonyms find utility in several other areas of chemical synthesis and materials science:

-

Electrolyte in Polymer Synthesis: It serves as an electrolyte in the electrochemical polymerization of conducting polymers like polypyrrole.[6][7]

-

General Organic Synthesis: It is used in a variety of organic reactions, including alkylations and acylations, to improve reaction rates and yields.[3]

-

Surface Modification: This compound can be employed to modify surfaces to alter their hydrophobicity or hydrophilicity, which is relevant in materials science for developing advanced coatings and membranes.[3]

-

Biochemical Applications: It is used in biochemical assays and separations, aiding in the purification of biomolecules.[3]

Safety and Handling

Tetrabutylammonium 4-toluenesulfonate is irritating to the eyes, respiratory system, and skin.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[6] Work should be conducted in a well-ventilated area or a fume hood.[6] Store the compound in a tightly sealed container in a dry, cool place.[2]

This technical guide provides a solid foundation for understanding and utilizing tetrabutylammonium 4-toluenesulfonate in a research and development setting. Its versatility as a phase transfer catalyst, coupled with its other applications, makes it a valuable tool for chemists and material scientists.

References

- 1. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 6. scribd.com [scribd.com]

- 7. sioc.cas.cn [sioc.cas.cn]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Weight of Tetrabutylammonium p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the molecular weight of tetrabutylammonium p-toluenesulfonate (TBA p-toluenesulfonate), a quaternary ammonium salt frequently utilized as a phase transfer catalyst and electrolyte in organic synthesis.[1][2] This document outlines the compound's constituent parts, their respective molecular weights, and the methodology for their determination.

Quantitative Data Summary

The molecular weight of a chemical compound is a fundamental physical property, critical for stoichiometric calculations in chemical reactions, preparation of solutions with specific molarity, and material characterization. Tetrabutylammonium p-toluenesulfonate is an ionic compound composed of a tetrabutylammonium (TBA) cation and a p-toluenesulfonate (tosylate) anion.[1] The overall molecular weight is the sum of the masses of these two ionic components.

The quantitative data for TBA p-toluenesulfonate and its constituent ions are summarized below.

| Component | Chemical Formula | Molar Mass ( g/mol ) |

| Tetrabutylammonium (TBA) Cation | [N(C₄H₉)₄]⁺ or C₁₆H₃₆N⁺ | 242.46[3][4] |

| p-Toluenesulfonate (Tosylate) Anion | C₇H₇O₃S⁻ | 171.20[5] |

| Tetrabutylammonium p-Toluenesulfonate | C₂₃H₄₃NO₃S | 413.66 [2][6] |

Logical Derivation of Molecular Weight

The total molecular weight of the salt is logically derived from the sum of the molecular weights of its constituent cation and anion. This relationship is fundamental to the principles of mass conservation and chemical composition.

Experimental Protocol: Molecular Weight Determination

The molecular weight of organic salts like TBA p-toluenesulfonate can be experimentally verified using several analytical techniques. Mass spectrometry is one of the most precise and widely used methods.[7]

Methodology: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Accurately weigh approximately 1-2 mg of TBA p-toluenesulfonate.

-

Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., acetonitrile or methanol) to create a dilute solution of approximately 1 mg/mL.[8]

-

Vortex the solution to ensure complete dissolution.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration compound appropriate for the mass range of interest (e.g., sodium trifluoroacetate clusters).

-

Set the instrument to positive ion detection mode to observe the tetrabutylammonium cation ([M]⁺).

-

Set the instrument to negative ion detection mode to observe the p-toluenesulfonate anion ([M]⁻).

-

Typical ESI source parameters:

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow (N₂): 600 L/hr

-

-

-

Analysis Workflow:

-

Infuse the sample solution into the ESI source via a syringe pump at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire mass spectra in both positive and negative ion modes across a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

-

In positive mode, the spectrum will show a prominent peak corresponding to the tetrabutylammonium cation at m/z ≈ 242.46.

-

In negative mode, the spectrum will show a prominent peak corresponding to the p-toluenesulfonate anion at m/z ≈ 171.20.

-

The molecular weight of the intact salt is confirmed by the presence of both ionic species in their respective polarities.

-

References

- 1. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Tetrabutylammonium | C16H36N+ | CID 16028 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. p-Toluenesulfonate | C7H7O3S- | CID 85570 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]

- 7. howengineeringworks.com [howengineeringworks.com]

- 8. echemi.com [echemi.com]

A-Scientist's Guide to the Solubility of Tetrabutylammonium 4-Toluenesulfonate in Organic Solvents

Abstract

Tetrabutylammonium 4-toluenesulfonate (TBATs), a quaternary ammonium salt, is a compound of significant interest across diverse scientific fields, including organic synthesis, electrochemistry, and materials science. Its efficacy in these applications is fundamentally governed by its interaction with the reaction medium, making a thorough understanding of its solubility in organic solvents a critical prerequisite for process optimization and rational solvent selection. This in-depth technical guide provides a comprehensive overview of the solubility of TBATs, consolidating quantitative data, outlining a robust experimental protocol for solubility determination, and exploring the underlying physicochemical principles that dictate its dissolution. This document is intended to serve as a vital resource for researchers, chemists, and drug development professionals seeking to leverage the unique properties of TBATs in their work.

Introduction: The Versatility of Tetrabutylammonium 4-Toluenesulfonate

Tetrabutylammonium 4-toluenesulfonate, also known as tetrabutylammonium tosylate, is a white to off-white solid comprised of a bulky tetrabutylammonium cation ([N(C₄H₉)₄]⁺) and a 4-toluenesulfonate (tosylate, [CH₃C₆H₄SO₃]⁻) anion. This structure places it in the category of quaternary ammonium salts, a class of compounds renowned for their utility as phase-transfer catalysts (PTCs), electrolytes, and reagents in organic synthesis.[1][2] The large, nonpolar alkyl chains of the cation impart significant organophilic character, while the ionic nature of the salt allows for interaction with polar species. This dual nature is the key to its versatility.

The choice of solvent is paramount in any chemical process. For TBATs, solubility dictates its availability for reaction, its mobility in electrochemical cells, and its ability to facilitate interactions between immiscible reactants. For instance, its role as a phase-transfer catalyst in Sₙ2 radiofluorinations hinges on its ability to dissolve in the organic phase, carrying the fluoride anion from an aqueous or solid phase to the reaction site.[3][4] This guide aims to demystify the solubility characteristics of TBATs, providing both empirical data and the theoretical and practical tools necessary for its effective application.

Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic salt like TBATs is a complex process governed by the energetic balance between the lattice energy of the solid salt and the solvation energy of the individual ions. The general principle of "like dissolves like" provides a useful, albeit simplified, starting point.[5] TBATs, with its large organic cation and anion, is generally soluble in polar organic solvents.[1] However, a more nuanced understanding requires consideration of several key factors:

-

Solvent Polarity and Dielectric Constant: Solvents with a high dielectric constant are more effective at shielding the electrostatic attraction between the cation and anion, thus favoring dissolution.[6] Polar aprotic solvents like acetonitrile, DMSO, and DMF are often excellent choices.

-

Cation-Solvent and Anion-Solvent Interactions: The large, sterically hindered tetrabutylammonium cation interacts primarily through weaker van der Waals forces. The tosylate anion, with its sulfonate group, can participate in stronger dipole-dipole interactions and potentially weak hydrogen bonding. The overall solvation energy is a sum of these interactions.

-

Structural Considerations: The sheer size of the tetrabutylammonium cation plays a crucial role. It results in a relatively low lattice energy compared to salts with smaller ions, making it easier for solvent molecules to overcome the crystal forces. This is a common feature among quaternary ammonium salts that enhances their solubility in organic media.[7]

The interplay of these factors determines the extent to which TBATs will dissolve in a given solvent, a parameter that must be known for predictable and reproducible experimental outcomes.

Quantitative Solubility Data

Precise, quantitative solubility data is often dispersed throughout the literature and supplier technical data sheets. This section consolidates available information into a clear, comparative format. It is important to note that solubility is temperature-dependent; however, much of the publicly available data is provided at ambient or room temperature without exact specification.

| Solvent | Chemical Formula | Solubility (at approx. 20-25°C) | Citation(s) |

| Acetonitrile | CH₃CN | 0.1 g/mL (100 mg/mL) | [2][8][9][10][11][12][13] |

Note: The available quantitative data is heavily focused on acetonitrile, a common solvent for electrochemical applications and organic reactions. Qualitative statements indicate that TBATs is soluble in a range of polar organic solvents.[1] For other solvents, experimental determination is often necessary.

Experimental Determination of Solubility: A Validated Protocol

For solvents where quantitative data is unavailable, or for applications requiring precise knowledge of solubility at specific temperatures, direct experimental measurement is essential. The following protocol describes the widely accepted "equilibrium concentration method," a robust technique for determining the solubility of a salt in an organic solvent.[14][15]

Workflow for Solubility Determination

Caption: Workflow for Experimental Solubility Determination.

Detailed Step-by-Step Methodology

-

Preparation of the Suspension:

-

To a series of sealable glass vials, add a measured volume (e.g., 5.0 mL) of the desired organic solvent.

-

Add an excess amount of TBATs solid to each vial. "Excess" means adding enough solid so that a significant amount remains undissolved after the equilibration period. This ensures the solution is truly saturated.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration (The Self-Validating Step):

-

Place the vials in a constant-temperature shaker bath. Precise temperature control is critical as solubility is temperature-sensitive.

-

Agitate the vials for a predetermined period. A minimum of 24 hours is recommended to ensure equilibrium is reached.[14][15]

-

Causality Check: To validate that equilibrium has been achieved, samples can be taken at different time points (e.g., 24h, 48h, and 72h). If the measured concentration does not change between the later time points, the system is at equilibrium.[14][15]

-

-

Sample Collection:

-

Stop the agitation and allow the vials to stand in the temperature bath for several hours to allow the excess solid to settle completely.

-

Using a volumetric pipette fitted with a syringe filter (e.g., 0.22 µm PTFE), carefully withdraw a precise aliquot of the clear supernatant. The filter is crucial to prevent any undissolved solid particles from being transferred, which would erroneously inflate the measured solubility.

-

-

Concentration Analysis:

-

The concentration of TBATs in the collected aliquot can be determined by several methods:

-

Gravimetric Analysis: Transfer the aliquot to a pre-weighed beaker. Carefully evaporate the solvent under reduced pressure or in a fume hood. The mass of the remaining solid TBATs can be measured, and the solubility calculated. This method is simple but requires a non-volatile solute.

-

Spectroscopic Analysis (UV-Vis): If the tosylate anion provides a distinct UV absorbance, a calibration curve can be prepared using solutions of known concentration. The absorbance of the saturated solution can then be measured to determine its concentration.

-

Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography is a highly accurate method.[14][15] A calibration curve is generated, and the saturated solution is appropriately diluted and injected to determine its exact concentration.

-

-

-

Calculation:

-

Using the measured concentration and the volume of the aliquot, calculate the solubility in the desired units (e.g., mg/mL, g/100 g solvent, or mol/L).

-

Applications Driven by Solubility

The practical utility of TBATs is directly linked to its solubility profile.

-

Phase-Transfer Catalysis (PTC): In PTC, TBATs solubilizes an anionic reagent (like F⁻, CN⁻, or OH⁻) in a nonpolar organic solvent, allowing it to react with an organic substrate that is insoluble in the aqueous phase. High solubility in solvents like toluene or dichloromethane is key for this application.[1][2] The use of TBATs as an inert PTC for Sₙ2 radiofluorinations is a prime example of its importance in modern radiochemistry.[3]

-

Electrochemistry: As a supporting electrolyte, TBATs must be highly soluble in the chosen solvent (often acetonitrile) to provide high ionic conductivity for the solution.[2][16] Its large electrochemical window and good solubility make it a preferred choice for studying non-aqueous electrochemical systems.

Conceptual Diagram of Dissolution

Caption: Dissolution and Solvation of TBATs.

Conclusion

The solubility of tetrabutylammonium 4-toluenesulfonate is a critical parameter that underpins its widespread utility in science and industry. While it exhibits excellent solubility in polar aprotic solvents like acetonitrile, a detailed understanding of its behavior in a broader range of media requires a combination of literature data and empirical measurement. By providing a theoretical framework, consolidated data, and a robust experimental protocol, this guide equips researchers with the necessary tools to confidently and effectively employ TBATs in their specific applications, enabling innovation and optimization in fields from synthetic chemistry to advanced materials.

References

- 1. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]

- 2. Tetrabutylammonium 4-toluenesulfonate | 7182-86-7 [amp.chemicalbook.com]

- 3. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. saltise.ca [saltise.ca]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. chembk.com [chembk.com]

- 9. 7182-86-7 CAS MSDS (Tetrabutylammonium 4-toluenesulfonate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. Cas 7182-86-7,Tetrabutylammonium 4-toluenesulfonate | lookchem [lookchem.com]

- 12. Tetrabutylammonium 4-toluenesulfonate | CAS#:7182-86-7 | Chemsrc [chemsrc.com]

- 13. Tetrabutylammonium 4-toluenesulfonate | 7182-86-7 [chemicalbook.com]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]

An In-depth Technical Guide to the Melting Point of Tetrabutylammonium Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of tetrabutylammonium tosylate, a quaternary ammonium salt with significant applications in chemical synthesis and materials science. This document outlines its physicochemical properties, detailed experimental protocols for melting point determination, and its role in specific reaction workflows.

Physicochemical Data of Tetrabutylammonium Tosylate

Tetrabutylammonium tosylate, with the chemical formula C₂₃H₄₃NO₃S, is a white to light-yellow crystalline powder. Its key physical property, the melting point, is a critical parameter for its identification, purity assessment, and application in various chemical processes.

| Property | Value | Reference(s) |

| Melting Point | 70-72 °C | [1][2][3][4][5][6] |

| Molecular Weight | 413.66 g/mol | [1][2][3][5][6] |

| CAS Number | 7182-86-7 | [1][2][3][4][5][6] |

Experimental Protocol: Melting Point Determination

The melting point of tetrabutylammonium tosylate can be accurately determined using the capillary method with a Mel-Temp apparatus or a similar device. This method relies on heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Materials and Equipment:

-

Tetrabutylammonium Tosylate (powdered)

-

Mel-Temp apparatus or equivalent melting point apparatus

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)

-

Spatula

-

Long glass tube (for packing)

-

Calibrated thermometer or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the tetrabutylammonium tosylate sample is completely dry, as moisture can depress the melting point.[7]

-

If necessary, finely powder the crystalline sample using a mortar and pestle to ensure uniform heat transfer.[7]

-

Load the powdered sample into a capillary tube by pressing the open end into the powder. A small amount of sample, approximately 2-3 mm in height, should be introduced into the tube.[1][2][4]

-

Pack the sample firmly into the sealed end of the capillary tube by tapping the tube on a hard surface or by dropping it through a long glass tube.[1][2][4]

-

-

Apparatus Setup:

-

Insert the packed capillary tube into the sample holder of the Mel-Temp apparatus.

-

Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the heating block.

-

-

Melting Point Determination:

-

Rapid Preliminary Measurement (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.

-

Accurate Measurement:

-

Set the initial temperature of the apparatus to about 15-20°C below the expected melting point (approximately 50-55°C for tetrabutylammonium tosylate).[1][4]

-

Heat the sample at a slow, controlled rate of 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[1]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (the onset of melting).

-

Continue heating at the same slow rate and record the temperature at which the last solid crystal melts completely (the clear point).

-

The recorded range between the onset and clear point is the melting point range of the sample. For a pure substance, this range is typically narrow (0.5-2°C).

-

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Dispose of the used capillary tube appropriately.

-

Applications and Experimental Workflows

Tetrabutylammonium tosylate serves as a versatile compound in various chemical applications. Below are diagrams illustrating its role in two significant processes.

Phase-Transfer Catalysis in Sₙ2 Radiofluorination

Tetrabutylammonium tosylate is an effective phase-transfer catalyst, particularly in nucleophilic substitution reactions like radiofluorinations, which are crucial in the synthesis of radiotracers for Positron Emission Tomography (PET).[8][9] The tetrabutylammonium cation facilitates the transfer of the fluoride anion from an aqueous or solid phase into an organic phase where the reaction with an organic substrate occurs.

Caption: Phase-transfer catalysis cycle of tetrabutylammonium tosylate.

Supporting Electrolyte in Electrochemical Polymerization

In the field of materials science, tetrabutylammonium tosylate is utilized as a supporting electrolyte in the electrochemical polymerization of conductive polymers like polypyrrole.[5] It provides the necessary conductivity to the solution and the tosylate anion acts as the dopant for the growing polymer chain.

Caption: Workflow for electrochemical polymerization using TBAOTs.

References

- 1. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 2. Determination of Melting Point [wiredchemist.com]

- 3. Mel Temp Apparatus - My Life Science Career [mylifesciencecareer.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Poly(pyrrol-2-ylium tosylate): Electrochemical Synthesis and Physical and Mechanical Properties for Macromolecules - IBM Research [research.ibm.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Thermal Stability of Tetrabutylammonium 4-Toluenesulfonate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability of tetrabutylammonium 4-toluenesulfonate (TBATos), a quaternary ammonium salt frequently utilized as a phase transfer catalyst and electrolyte in various chemical and pharmaceutical processes. Understanding the thermal properties of this compound is critical for ensuring its safe handling, optimizing reaction conditions, and assessing its suitability for applications involving elevated temperatures.

Physicochemical and Thermal Properties

Tetrabutylammonium 4-toluenesulfonate is a white to off-white solid at room temperature. Its thermal stability is a key parameter for its application in organic synthesis and materials science. While specific, detailed public data on the thermal decomposition of TBATos is limited, the thermal behavior of related tetrabutylammonium salts provides a strong indication of its stability. Generally, tetrabutylammonium salts are known for their good thermal stability.

The following table summarizes the known physical and general thermal properties of tetrabutylammonium 4-toluenesulfonate.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₄₃NO₃S | [1] |

| Molecular Weight | 413.66 g/mol | [1] |

| Melting Point | 70-72 °C | [2][3][4] |

| Decomposition Temperature | >300 °C (literature value for similar salts) | [5] |

Note: The decomposition temperature is a general value for tetrabutylammonium salts and should be confirmed by specific analysis for tetrabutylammonium 4-toluenesulfonate.

Thermal Analysis: Experimental Protocols

To precisely determine the thermal stability and decomposition profile of tetrabutylammonium 4-toluenesulfonate, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques.[6] The following protocols are based on established methodologies for the thermal analysis of organic salts and ionic liquids.[1][7][8]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing data on decomposition temperatures and the presence of volatile components.[6]

Instrumentation: A calibrated thermogravimetric analyzer is required.

Procedure:

-

Sample Preparation: Dry the tetrabutylammonium 4-toluenesulfonate sample under vacuum at a temperature below its melting point (e.g., 60 °C) for at least 24 hours to remove any residual moisture or solvents.

-

Sample Loading: Accurately weigh 5-10 mg of the dried sample into a clean, tared TGA pan (ceramic or platinum is recommended).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as high-purity nitrogen or argon, with a constant flow rate of 20-50 mL/min to prevent oxidation.[7][8]

-

Temperature Program:

-

Data Analysis: Record the mass loss as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. The peak of the first derivative of the TGA curve (DTG) indicates the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow to or from a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.[9]

Instrumentation: A calibrated differential scanning calorimeter is required.

Procedure:

-

Sample Preparation: Use a dried sample of tetrabutylammonium 4-toluenesulfonate as described for TGA.

-

Sample Loading: Accurately weigh 3-5 mg of the sample into a non-hermetically sealed aluminum pan with a pinhole in the lid to allow for the escape of any evolved gases.[8]

-

Atmosphere: Use an inert atmosphere (e.g., nitrogen) with a constant flow rate of 50 mL/min.[8]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample to a temperature above its melting point (e.g., 100 °C) at a heating rate of 10 °C/min to observe the melting endotherm.

-

Cool the sample to a sub-ambient temperature (e.g., -50 °C).

-

Heat the sample to a final temperature in the decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min to observe any exothermic or endothermic events associated with decomposition.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic peaks (melting) and exothermic peaks (decomposition).

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates the logical workflow for assessing the thermal stability of a compound like tetrabutylammonium 4-toluenesulfonate.

Proposed Thermal Decomposition Pathway

The thermal decomposition of quaternary ammonium salts, such as tetrabutylammonium 4-toluenesulfonate, is generally believed to proceed through a Hofmann elimination mechanism.[6][10] This pathway involves the abstraction of a β-hydrogen from one of the butyl chains by the tosylate anion, leading to the formation of a tertiary amine, an alkene, and p-toluenesulfonic acid.

The proposed decomposition pathway is illustrated below.

Further decomposition of the initial products can occur at higher temperatures. The exact product distribution and decomposition kinetics would require more detailed analysis, such as TGA coupled with mass spectrometry (TGA-MS) to identify the evolved gaseous products.

Conclusion

Tetrabutylammonium 4-toluenesulfonate exhibits good thermal stability, with decomposition generally occurring at temperatures above 300 °C. For applications requiring precise temperature control and to ensure safe operation, it is imperative to conduct specific thermal analyses such as TGA and DSC following the detailed protocols provided in this guide. The primary decomposition mechanism is likely Hofmann elimination, leading to the formation of tributylamine, 1-butene, and p-toluenesulfonic acid. This understanding of the thermal behavior of tetrabutylammonium 4-toluenesulfonate is essential for its effective and safe use in research, development, and manufacturing processes.

References

- 1. mdpi.com [mdpi.com]

- 2. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thermophysical properties of tetrabutylammonium chloride, paraffin and fatty acids for thermal energy applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03782K [pubs.rsc.org]

- 10. Hofmann decomposition of quaternary ammonium salts under phase-transfer catalytic conditions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Tetrabutylammonium 4-toluenesulfonate safety and handling

An In-depth Technical Guide to the Safety and Handling of Tetrabutylammonium 4-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tetrabutylammonium 4-toluenesulfonate, a quaternary ammonium salt utilized in various chemical and pharmaceutical applications. Adherence to the following procedures is critical for ensuring personnel safety and maintaining the integrity of research and development activities.

Chemical and Physical Properties

Tetrabutylammonium 4-toluenesulfonate is a white to off-white crystalline solid.[1][2] It is soluble in polar organic solvents such as acetonitrile.[3][4] The compound's structure, consisting of a tetrabutylammonium cation and a p-toluenesulfonate anion, imparts properties that make it useful as a phase transfer catalyst.[2][5][6][7]

| Property | Value | References |

| Chemical Formula | C₂₃H₄₃NO₃S | [1][5] |

| Molecular Weight | 413.66 g/mol | [8] |

| CAS Number | 7182-86-7 | [1][8] |

| EC Number | 230-548-8 | [1][8] |

| Melting Point | 70-72 °C | [5][8] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Solubility | Soluble in acetonitrile (0.1 g/mL, clear, colorless) | [3][4] |

Toxicological Information

Detailed toxicological data for tetrabutylammonium 4-toluenesulfonate is limited. However, the toxicity of tetrabutylammonium salts is primarily attributed to the tetrabutylammonium cation.[9] Quaternary ammonium compounds, in general, can cause a range of adverse health effects.

| Hazard Classification | Description | GHS Hazard Statement | Pictogram | References |

| Skin Corrosion/Irritation | Causes skin irritation. | H315 |

| [1][5] |

| Serious Eye Damage/Eye Irritation | Causes serious eye irritation. | H319 |

| [1][5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | H335 |

| [5][8] |

No specific LD50 data for tetrabutylammonium 4-toluenesulfonate was found in the search results. For other tetrabutylammonium salts, such as the bromide, the oral LD50 in rats is in the range of 300-2000 mg/kg body weight.[9]

Experimental Protocols

The following are summaries of standard methodologies for assessing the hazards associated with chemical substances, based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to determine the acute oral toxicity of a substance without calculating a precise LD50.

-

Principle: The test substance is administered orally to a group of animals at one of the defined dose levels (5, 50, 300, or 2000 mg/kg body weight). The absence or presence of mortality or morbidity determines the next step.

-

Animal Model: Typically, rats of a single sex (usually females) are used.

-

Procedure:

-

Animals are fasted prior to dosing.

-

The substance is administered in a single dose via gavage.

-

Animals are observed for 14 days for signs of toxicity and mortality.

-

A sighting study with a single animal is often conducted to determine the appropriate starting dose.

-

-

Endpoint: The test allows for the classification of the substance into a hazard category based on the observed toxic effects at different dose levels.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (Based on OECD Guideline 439)

This in vitro method assesses the potential of a substance to cause skin irritation.[10][11][12]

-

Principle: The test material is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured to determine the irritant potential.

-

Test System: Commercially available RhE models that mimic the biochemical and physiological properties of the human epidermis.[5][11]

-

Procedure:

-

The test substance is applied to the surface of the RhE tissue.

-

After a defined exposure period, the substance is removed by rinsing.

-

The tissue is incubated for a post-exposure period.

-

Cell viability is assessed using a vital dye such as MTT.

-

-

Endpoint: A reduction in cell viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant.[12]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or corrosion.[3][13][14]

-

Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.

-

Animal Model: The albino rabbit is the preferred species.

-

Procedure:

-

A single dose of the substance is applied to one eye.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The severity and reversibility of any lesions are recorded.

-

-

Endpoint: The substance is classified based on the severity and persistence of the observed eye lesions.

Safety and Handling

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling tetrabutylammonium 4-toluenesulfonate to minimize exposure.[1][8]

| PPE Category | Recommendation | References |

| Eye/Face Protection | Wear chemical safety goggles or a face shield. | [1] |

| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | [1] |

| Respiratory Protection | Use a dust respirator (e.g., N95) if dust is generated. Work in a well-ventilated area or under a fume hood. | [1][8] |

Handling and Storage

-

Handling: Avoid contact with skin and eyes.[1][3] Avoid the formation of dust and aerosols.[3] Wash hands thoroughly after handling.[1][5]

-

Storage: Store in a cool, dry, and well-ventilated place.[1][3] Keep the container tightly closed.[1][3]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. | [3] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists. | [1][3] |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. | [1][3] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. | [3] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides (NOx), and sulfur oxides.[3]

-

Advice for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.[1][3]

Disposal Considerations

Dispose of surplus and non-recyclable solutions to a licensed disposal company.[1][3] The material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1][3] Dispose of contaminated packaging as unused product.[3] Always observe all federal, state, and local environmental regulations.[1]

Visualizations

Generalized Quaternary Ammonium Compound (QAC) Cellular Interaction Pathway

Quaternary ammonium compounds, including the tetrabutylammonium cation, are known to interact with cell membranes, leading to disruption and potential cell death. This generalized pathway illustrates the key events.

Caption: Generalized cellular interaction pathway of Quaternary Ammonium Compounds (QACs).

Emergency First Aid Workflow

This diagram outlines the immediate steps to be taken in case of accidental exposure to tetrabutylammonium 4-toluenesulfonate.

Caption: Emergency first aid workflow for exposure to tetrabutylammonium 4-toluenesulfonate.

Spill Cleanup Procedure

This workflow details the steps for safely cleaning up a spill of tetrabutylammonium 4-toluenesulfonate.

Caption: Workflow for the safe cleanup of a tetrabutylammonium 4-toluenesulfonate spill.

References

- 1. researchgate.net [researchgate.net]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. delltech.com [delltech.com]

- 5. siesascs.edu.in [siesascs.edu.in]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. oecd.org [oecd.org]

- 8. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 9. mdpi.com [mdpi.com]

- 10. mbresearch.com [mbresearch.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. x-cellr8.com [x-cellr8.com]

- 13. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Comprehensive Technical Guide to Tetrabutylammonium 4-Toluenesulfonate for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of tetrabutylammonium 4-toluenesulfonate (TBATs), a versatile quaternary ammonium salt. With full editorial control, this document is structured to offer practical, field-proven insights for researchers, scientists, and professionals in drug development. Our focus is on the core scientific principles, supplier selection, quality control, and key applications of TBATs, ensuring a self-validating system of protocols and information grounded in authoritative references.

Introduction to Tetrabutylammonium 4-Toluenesulfonate: A Workhorse in Modern Chemistry

Tetrabutylammonium 4-toluenesulfonate, also known as tetrabutylammonium tosylate, is a quaternary ammonium salt with the chemical formula C₂₃H₄₃NO₃S.[1] It is comprised of a bulky, lipophilic tetrabutylammonium cation and a p-toluenesulfonate (tosylate) anion. This unique structure imparts valuable properties, making it a widely used reagent in organic synthesis and electrochemistry.

Its primary function stems from its ability to act as a phase-transfer catalyst (PTC) .[2][3][4][5] In multiphasic reaction systems, where reactants are segregated in immiscible liquids (e.g., aqueous and organic layers), TBATs facilitates the transfer of one reactant across the phase boundary to react with the other.[2][3] This dramatically increases reaction rates, improves yields, and often allows for milder reaction conditions, contributing to greener chemical processes.[4] Beyond its catalytic role, TBATs also serves as an effective electrolyte in various electrochemical applications due to its high ionic conductivity.

Selecting a Commercial Supplier: A Critical First Step for Reproducible Research

The quality and purity of TBATs can significantly impact experimental outcomes. Therefore, careful selection of a commercial supplier is paramount. Researchers should consider factors such as purity, available grades, consistency between batches, and the quality of technical documentation provided.

Below is a comparative table of prominent commercial suppliers of tetrabutylammonium 4-toluenesulfonate:

| Supplier | Product Name | Purity Specification | Available Grades |

| Sigma-Aldrich (Merck) | Tetrabutylammonium p-toluenesulfonate | 99% | Research Grade |

| TCI (Tokyo Chemical Industry) | Tetrabutylammonium p-Toluenesulfonate | >98.0% (T) | Research Grade, some products listed as suitable for specialty synthesis and ionic liquids |

| Alfa Aesar (Thermo Fisher Scientific) | Tetrabutylammonium p-toluenesulfonate | Specific purity may vary by product lot | Research Grade, Electronic Grade may be available for related compounds |

| Chem-Impex | Tetrabutylammonium p-toluenesulfonate | ≥ 99% (Assay by titration) | Research Grade |

| ChemicalBook | Tetrabutylammonium 4-toluenesulfonate | Varies by listed supplier | Multiple suppliers listed with varying grades |

Expert Insight: For applications sensitive to trace impurities, such as in pharmaceutical development or high-precision electrochemistry, requesting a lot-specific Certificate of Analysis (CoA) is crucial. This document provides detailed information on the purity and levels of specific impurities.

Caption: Decision workflow for selecting a TBATs supplier.

Technical Specifications and Quality Control

Ensuring the quality of TBATs is a self-validating step for reproducible research. The following table outlines key technical specifications and common analytical methods for quality control.

| Parameter | Typical Specification | Analytical Method | Purpose |

| Appearance | White to off-white crystalline powder | Visual Inspection | Basic identity check |

| Purity (Assay) | ≥98% | Titration (e.g., potentiometric), HPLC, NMR | Quantifies the amount of active compound |

| Melting Point | 69-74 °C | Melting Point Apparatus | Indicator of purity |

| Moisture Content | Varies (typically low) | Karl Fischer Titration | Water can interfere with many reactions |

| Solubility | Soluble in polar organic solvents | Visual Inspection | Confirms suitability for specific solvent systems |

| Infrared (IR) Spectrum | Conforms to reference spectrum | FTIR Spectroscopy | Confirms molecular structure and functional groups |

A potentiometric titration is a common and reliable method for determining the purity of quaternary ammonium salts like TBATs. This technique involves titrating the sample with a standardized solution of an anionic surfactant, such as sodium lauryl sulfate, and monitoring the potential change to determine the endpoint. For more detailed analysis, High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) can be employed to separate and identify impurities.

Core Applications in Research and Drug Development

Phase-Transfer Catalysis (PTC) in Organic Synthesis

The primary application of TBATs is as a phase-transfer catalyst, particularly in nucleophilic substitution reactions. The bulky, organic-soluble tetrabutylammonium cation forms an ion pair with the nucleophile (e.g., fluoride, cyanide, hydroxide) from the aqueous phase. This ion pair is sufficiently lipophilic to be transported into the organic phase, where the "naked" and highly reactive nucleophile can then react with the organic substrate.

Mechanism of Phase-Transfer Catalysis:

Caption: Simplified mechanism of phase-transfer catalysis.

Field-Proven Protocol: SN₂ Radiofluorination for PET Tracer Synthesis

A significant application in drug development is the use of TBATs in SN₂ radiofluorinations for the synthesis of Positron Emission Tomography (PET) tracers.[6] TBATs has been shown to be an effective and inert PTC for these reactions, often allowing for high efficiency with minimal precursor amounts.[6]

Step-by-Step Methodology:

-

[¹⁸F]Fluoride Trapping: The aqueous [¹⁸F]fluoride solution obtained from the cyclotron is passed through a strong anion-exchange cartridge (e.g., QMA) to trap the [¹⁸F]F⁻. The [¹⁸O]H₂O is recovered.

-

Elution of [¹⁸F]Fluoride: The trapped [¹⁸F]F⁻ is eluted from the cartridge with a solution of tetrabutylammonium p-toluenesulfonate in an appropriate organic solvent (e.g., acetonitrile). This step forms the reactive [Bu₄N]⁺[¹⁸F]F⁻ ion pair. A key advantage of using TBATs is that it often circumvents the need for azeotropic drying, which is a common requirement with other fluoride sources.[6]

-

Radiofluorination Reaction: The eluted [¹⁸F]F⁻/TBATs solution is added to the precursor molecule containing a suitable leaving group (e.g., tosylate, mesylate, triflate). The reaction mixture is heated to facilitate the nucleophilic substitution.

-

Purification: The crude reaction mixture is purified, typically using semi-preparative HPLC, to isolate the ¹⁸F-labeled product from unreacted precursor, TBATs, and other byproducts.

-

Formulation: The purified radiotracer is formulated in a physiologically compatible solution for administration.

Supporting Electrolyte in Electrochemistry

TBATs is also widely used as a supporting electrolyte in non-aqueous electrochemistry. Its role is to provide high ionic conductivity to the solution while remaining electrochemically inert within the potential window of interest.

Application in the Electropolymerization of Polypyrrole:

Polypyrrole (PPy) is a conducting polymer with numerous applications in sensors, actuators, and energy storage.[7] One common method for its synthesis is electrochemical polymerization, where TBATs can be used as the electrolyte.[8]

Experimental Workflow:

Caption: Workflow for the electrochemical polymerization of polypyrrole.

Detailed Protocol:

-

Electrolyte Preparation: Prepare a solution of the pyrrole monomer (e.g., 0.1 M) and tetrabutylammonium 4-toluenesulfonate (e.g., 0.1 M) in a suitable aprotic solvent, such as acetonitrile.

-

Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell. The working electrode can be platinum, gold, or glassy carbon. A platinum wire is typically used as the counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) can be used as the reference electrode.

-

Electropolymerization: Immerse the electrodes in the electrolyte solution. Apply a constant potential (potentiostatic) or a constant current (galvanostatic) to the working electrode. The oxidation of the pyrrole monomer occurs at the electrode surface, leading to the formation of a polypyrrole film. The tosylate anion from TBATs acts as the dopant, becoming incorporated into the polymer backbone to balance the positive charge.

-

Film Characterization: After polymerization, the polypyrrole-coated electrode is removed from the cell, rinsed with the solvent, and dried. The properties of the film can then be characterized using techniques such as cyclic voltammetry (CV), scanning electron microscopy (SEM), and Fourier-transform infrared (FTIR) spectroscopy.

Conclusion: A Versatile Tool for Innovation

Tetrabutylammonium 4-toluenesulfonate is a powerful and versatile reagent with significant applications in both academic research and industrial drug development. Its efficacy as a phase-transfer catalyst and a supporting electrolyte makes it an invaluable tool for organic chemists and electrochemists alike. By understanding the principles behind its function, carefully selecting high-quality commercial sources, and implementing robust experimental protocols, researchers can leverage the full potential of TBATs to drive innovation in their respective fields.

References

- 1. Tetrabutylammonium p-toluenesulfonate 99 7182-86-7 [sigmaaldrich.com]

- 2. repository.ias.ac.in [repository.ias.ac.in]

- 3. biomedres.us [biomedres.us]

- 4. jetir.org [jetir.org]

- 5. ijstr.org [ijstr.org]

- 6. Tetrabutylammonium tosylate as inert phase-transfer catalyst: The key to high efficiency SN2 radiofluorinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Polypyrrole-based conducting polymers and interactions with biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 7182-86-7: Tetrabutylammonium p-toluenesulfonate [cymitquimica.com]

Tetrabutylammonium Tosylate: A Versatile Reagent in Modern Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Tetrabutylammonium tosylate (TBAOTs), a quaternary ammonium salt, has emerged as a highly versatile and valuable reagent in various fields of chemistry. Its unique combination of properties, including its role as a phase-transfer catalyst, electrolyte, and component of ionic liquids, makes it an indispensable tool in organic synthesis, electrochemistry, and materials science. This guide provides a comprehensive overview of the fundamental applications of TBAOTs, complete with quantitative data, detailed experimental protocols, and visual workflows to support researchers in leveraging this compound's full potential.

Physicochemical Properties

Tetrabutylammonium tosylate is a white to light yellow crystalline powder.[1] Its key physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₃H₄₃NO₃S | [2] |

| Molar Mass | 413.66 g/mol | [1][2] |

| Melting Point | 70-72 °C | [1][2][3] |

| Appearance | White to Light yellow powder/crystal | [1][4] |

| Solubility | Acetonitrile: 0.1 g/mL (clear, colorless) | [1][4] |

| CAS Number | 7182-86-7 | [2] |

Core Application 1: Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), TBAOTs facilitates the reaction between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[5] The bulky, lipophilic tetrabutylammonium cation pairs with an anion (like fluoride or nitrite) from the aqueous or solid phase, transporting it into the organic phase where it can react with the organic substrate.[5] This eliminates the need for harsh conditions or expensive anhydrous organic solvents.[5]

A. Application in SN2 Radiofluorination

TBAOTs has proven to be a highly effective and inert phase-transfer catalyst for aliphatic SN2 radiofluorinations, a critical process for synthesizing fluorine-18 (¹⁸F) labeled radiotracers for Positron Emission Tomography (PET).[6][7] A key advantage is its compatibility with non-anhydrous conditions, eliminating the need for azeotropic drying, which simplifies automated synthesis.[7] This method allows for a significant reduction in the amount of expensive labeling precursors required.[6][7]

| Radiotracer Precursor | Precursor Amount (mg) | Elution Efficiency | Radiochemical Yield (RCY) | Synthesis Time (min) | Reference |

| 6-Nitropiperonal (for 6-[¹⁸F]FP) | 0.2 mg (reduced from 4.0 mg) | >90% | Not specified | Not specified | [6] |

| ArylBPin precursors (for 6-L-[¹⁸F]FDOPA) | Not specified | >80% | 14.5 ± 0.5 % | 70 min | [6] |

| Tosylated precursor (for [¹⁸F]MCL-524) | 1.0 mg | Not specified | Not specified | 15 min (heating) | [6] |

This protocol is a generalized representation based on methodologies described for ¹⁸F-fluorination.[6]

-

[¹⁸F]Fluoride Trapping: Load aqueous [¹⁸F]fluoride onto a strong anion-exchange cartridge (e.g., QMA).

-

Elution: Elute the trapped [¹⁸F]fluoride from the cartridge using a solution of tetrabutylammonium tosylate in an ethanol or acetonitrile/water mixture. For example, TBAOTs in ethanol can elute ¹⁸F from a QMA-HCO₃ cartridge with >90% efficiency.[6]

-

Reaction: Add the labeling precursor (0.2–1.2 mg), dissolved in anhydrous acetonitrile, directly to the eluate containing the [¹⁸F]F⁻/TBAOTs complex.[6][7]

-

Heating: Heat the reaction mixture at a specified temperature (e.g., 150 °C) for a designated time (e.g., 15 minutes) to facilitate the nucleophilic substitution.[6]

-

Work-up and Purification: Following the reaction, the mixture is typically subjected to a purification step, often involving solid-phase extraction (SPE) or semi-preparative HPLC, to isolate the final radiotracer.

Workflow for TBAOTs-mediated SN2 Radiofluorination.

B. Application in Nucleophilic Substitution

TBAOTs is also instrumental in other nucleophilic substitution reactions. For instance, it enables the direct conversion of tosylates and mesylates into nitroalkanes using tetrabutylammonium nitrite (TBAN) under mild conditions.[8] This avoids the traditional, harsher multi-step process that involves converting alcohols to halides before substitution.[8]

The following data pertains to the reaction of primary tosylates/mesylates with tetrabutylammonium nitrite (TBAN) in toluene at room temperature.[8]

| Substrate (1 mmol) | Reagent (equiv) | Reaction Time (h) | Yield (%) |

| Pentadecyl tosylate | TBAN (1.5) | 2.5 | 61 |

| Dodecyl tosylate | TBAN (1.5) | 2.5 | 66 |

| Octyl tosylate | TBAN (1.5) | 2.5 | 64 |

| 4-Phenylbutyl mesylate | TBAN (1.5) | 2.5 | 58 |

| 3-Butenyl tosylate | TBAN (1.5) | 2.5 | 48 |

This protocol is adapted from the general procedure for converting tosylates and mesylates into nitroalkanes.[8]

-